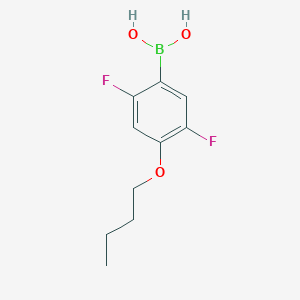
2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a complex organic compound that features both phenolic and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step might involve the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol compound.
Attachment of the Phenolic Moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 2,4-dihydroxyphenyl group.
Formation of the Ester Linkage: The final step could involve esterification reactions to form the 2-oxoethyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations.
Biology
Medicine
In medicinal chemistry, derivatives of this compound might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In material science, this compound could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The phenolic groups could participate in hydrogen bonding or redox reactions, while the pyrimidine ring might engage in π-π interactions with aromatic amino acids in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate: can be compared with other pyrimidine derivatives such as:
Uniqueness
The presence of both phenolic and pyrimidine moieties in a single molecule provides unique chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. This makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
[2-(2,4-dihydroxyphenyl)-2-oxoethyl] 2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-8-14(15(24-3)18-9(2)17-8)16(22)23-7-13(21)11-5-4-10(19)6-12(11)20/h4-6,19-20H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIHXZIBRJXEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)SC)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-](/img/structure/B2937195.png)
![1,3,9-trimethyl-8-{[(3-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937196.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2937199.png)
![2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B2937201.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2937202.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2937203.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2937204.png)

![1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2937206.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2937207.png)

